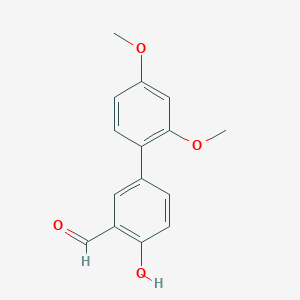

4-(2,4-Dimethoxyphenyl)-2-formylphenol

Description

Properties

IUPAC Name |

5-(2,4-dimethoxyphenyl)-2-hydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-18-12-4-5-13(15(8-12)19-2)10-3-6-14(17)11(7-10)9-16/h3-9,17H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMGRUXDZRXEWKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60685236 | |

| Record name | 4-Hydroxy-2',4'-dimethoxy[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60685236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111128-83-6 | |

| Record name | 4-Hydroxy-2',4'-dimethoxy[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60685236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into two aromatic fragments: a 2-formylphenol unit and a 2,4-dimethoxyphenyl group. Retrosynthetically, this suggests two primary strategies:

-

Formylation of a preassembled 4-(2,4-dimethoxyphenyl)phenol derivative .

-

Coupling of a 2-formylphenol precursor with a 2,4-dimethoxyphenyl moiety .

Each approach presents distinct challenges, including regioselectivity in formylation and compatibility of functional groups during coupling reactions.

Vilsmeier-Haack Formylation Method

Mechanism and Application

The Vilsmeier-Haack reaction, employing a reagent derived from dimethylformamide (DMF) and phosphoryl chloride (POCl₃), is widely used for formylating electron-rich aromatic rings. For 4-(2,4-dimethoxyphenyl)-2-formylphenol, this method involves:

Case Study: Optimized Protocol

A scaled-up synthesis (adapted from) yielded 70–75% pure product under the following conditions:

-

Temperature : −15°C during reagent addition, warming to 28–30°C for reaction completion.

-

Workup : Hydrolysis of the intermediate formamidinium salt with water at 50°C, followed by crystallization.

Table 1: Vilsmeier-Haack Reaction Parameters

| Parameter | Value | Source |

|---|---|---|

| Reagent | DMF/POCl₃ in CH₃CN | |

| Reaction Temp. | −15°C to 50°C | |

| Yield | 70–75% | |

| Key Byproduct | Polymeric aldol adducts |

Suzuki Coupling for Biphenyl Framework Construction

Cross-Coupling Strategy

The Suzuki-Miyaura reaction enables the coupling of a boronic acid-containing 2,4-dimethoxyphenyl group with a halogenated 2-formylphenol derivative. Critical steps include:

Optimization Insights

Table 2: Suzuki Coupling Conditions

Friedel-Crafts Acylation Approach

Limitations and Workarounds

Traditional Friedel-Crafts acylation struggles with phenolic substrates due to the deactivating -OH group. However, transient protection (e.g., methyl ether formation) enables acylation at the ortho position:

Yield and Scalability

-

Challenge : Over-oxidation to carboxylic acids requires careful stoichiometric control.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Additives and Inhibitors

Purification and Characterization

Chromatographic Methods

Spectroscopic Validation

-

¹H NMR : δ 9.80 (s, 1H, CHO), δ 6.70–7.20 (m, aromatic H).

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Yield | Scalability | Cost |

|---|---|---|---|

| Vilsmeier-Haack | 70–75% | Moderate | Low |

| Suzuki Coupling | 82–87% | High | High |

| Friedel-Crafts | 60–65% | Low | Moderate |

Challenges and Limitations

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethoxyphenyl)-2-formylphenol undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

Oxidation: 4-(2,4-Dimethoxyphenyl)-2-carboxyphenol.

Reduction: 4-(2,4-Dimethoxyphenyl)-2-hydroxymethylphenol.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

The compound features a formyl group (-CHO) attached to a phenolic ring, which is further substituted with a dimethoxyphenyl group. This unique structure contributes to its reactivity and interaction with biological systems.

Chemical Synthesis

4-(2,4-Dimethoxyphenyl)-2-formylphenol serves as a valuable building block in organic synthesis. It can be utilized in the preparation of more complex molecules through various chemical reactions such as:

- Aldol Condensation : This reaction can create larger carbon frameworks.

- Electrophilic Aromatic Substitution : The compound can undergo substitution reactions to introduce new functional groups.

Antioxidant Properties

Recent studies have indicated that derivatives of this compound exhibit significant antioxidant activity. For example, one study demonstrated that modified phenolic compounds could scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases.

Anticancer Activity

Research has shown that this compound and its derivatives may inhibit cancer cell proliferation. A notable case study involved testing against breast cancer cell lines, where the compound exhibited dose-dependent cytotoxicity.

Pharmaceutical Development

The compound is being explored for its potential therapeutic properties:

- Anti-inflammatory Effects : Preliminary investigations suggest that it may modulate inflammatory pathways.

- Neuroprotective Effects : Some studies are investigating its ability to protect neuronal cells from damage, which could have implications for neurodegenerative diseases.

Case Study 1: Antioxidant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant properties of a series of phenolic compounds derived from this compound. The results indicated a significant reduction in oxidative stress markers in vitro when tested against various free radicals.

Case Study 2: Anticancer Potential

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethoxyphenyl)-2-formylphenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. For example, its antioxidant properties may involve the scavenging of free radicals and the inhibition of oxidative stress pathways.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Solubility

- Electron-Donating vs. Electron-Withdrawing Groups: The 2,4-dimethoxyphenyl group in the target compound enhances electron density on the aromatic ring, improving solubility in polar solvents compared to analogs like 2-Formyl-4-(2-trifluoromethylphenyl)phenol, where the CF₃ group introduces strong electron-withdrawing effects and lipophilicity .

- Formyl Group Utility: The formyl group at position 2 enables nucleophilic reactions (e.g., Schiff base formation), similar to 4-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, which is tailored for enzyme inhibition via sulfonamide interactions .

Q & A

Q. What are the optimal synthetic routes for 4-(2,4-Dimethoxyphenyl)-2-formylphenol, and how can purity be ensured?

The synthesis typically involves multi-step reactions, including cross-coupling (e.g., Suzuki coupling) to assemble the biphenyl backbone, followed by formylation. For example, Suzuki coupling of 2,4-dimethoxyphenylboronic acid with a halogenated benzaldehyde precursor can yield intermediates, which are then oxidized to introduce the formyl group. Purity is ensured via column chromatography and validated using spectroscopic techniques (e.g., HPLC, NMR). Reaction conditions (temperature, catalyst loading) must be tightly controlled to minimize by-products .

Q. How is the structural elucidation of this compound performed using spectroscopic techniques?

Structural confirmation relies on FT-IR (to identify -CHO stretching at ~1700 cm⁻¹ and phenolic -OH at ~3200 cm⁻¹), FT-Raman (for aromatic ring vibrations), and NMR. In H NMR, the formyl proton appears as a singlet at δ ~9.8–10.2 ppm, while methoxy groups resonate as singlets at δ ~3.8–4.0 ppm. C NMR confirms the carbonyl carbon at δ ~190–195 ppm. Mass spectrometry (ESI-MS) provides molecular ion validation .

Q. What are the primary challenges in handling and stabilizing this compound due to its reactive aldehyde group?

The formyl group is prone to oxidation and nucleophilic attack. Storage under inert atmospheres (argon/nitrogen) at low temperatures (-20°C) in anhydrous solvents (e.g., DMF or DCM) is recommended. Stabilization via derivatization (e.g., acetal formation) may be necessary for long-term storage. Handling requires PPE to avoid moisture exposure .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of the formyl group in further derivatization?

Density Functional Theory (DFT) calculations assess the electrophilicity of the formyl carbon and frontier molecular orbitals to predict reactivity. For instance, Fukui indices identify nucleophilic attack sites, while solvation models (e.g., PCM) simulate reaction environments. These methods guide selective derivatization (e.g., Schiff base formation) and explain regioselectivity in cross-coupling reactions .

Q. What strategies resolve contradictions in bioactivity data between different studies?

Discrepancies in IC values (e.g., for enzyme inhibition) may arise from assay conditions (pH, temperature) or impurity profiles. Standardized protocols (e.g., fixed substrate concentrations in enzymatic assays) and orthogonal validation (e.g., SPR for binding affinity) are critical. Comparative studies using pure intermediates (e.g., 4-(2,4-dimethoxyphenyl)-2-hydroxyphenol) can isolate confounding factors .

Q. How does the electronic effect of methoxy groups influence the compound’s interaction with biological targets?

The electron-donating methoxy groups enhance aromatic ring electron density, affecting π-π stacking with hydrophobic enzyme pockets (e.g., SARS-CoV-2 3CLpro). Computational docking studies (AutoDock Vina) reveal that 2,4-dimethoxy substitution optimizes steric and electronic complementarity, improving binding affinity compared to unsubstituted analogs .

Q. What are the methodologies for optimizing cross-coupling reactions to improve yield?

Catalyst screening (e.g., Pd(PPh) vs. PdCl(dppf)) and ligand design (e.g., SPhos for hindered substrates) enhance coupling efficiency. Solvent polarity (toluene vs. THF) and base selection (KCO vs. CsCO) are tuned to stabilize intermediates. Reaction monitoring via TLC or in-situ IR ensures real-time optimization .

Q. How to analyze reaction by-products and intermediates using LC-MS or GC-MS?

High-resolution LC-MS (Q-TOF) identifies by-products (e.g., dehalogenated intermediates or oxidation by-products). GC-MS with derivatization (e.g., silylation of phenolic groups) detects volatile impurities. Isotopic labeling (e.g., C-formyl) tracks reaction pathways, while tandem MS/MS fragments elucidate structural anomalies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.